molecular formula C22H24N2O3S2 B3301075 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 906147-53-3

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B3301075
CAS No.: 906147-53-3
M. Wt: 428.6 g/mol
InChI Key: QKEHSDWUXRBGRS-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of indole, thiophene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The indole intermediate can be synthesized through the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . The thiophene intermediate can be prepared through a cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biology: It can be used in studies related to cell signaling pathways and receptor-ligand interactions.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring structure and have similar biological activities.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide have similar electronic properties due to the thiophene ring.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antibacterial properties.

Uniqueness

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to the combination of indole, thiophene, and sulfonamide functional groups in a single molecule. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-16-14-18(9-10-21(16)27-2)29(25,26)23-15-20(22-8-5-13-28-22)24-12-11-17-6-3-4-7-19(17)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEHSDWUXRBGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 2
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 4
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 5
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

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